

Introduction to Caspase-1 and Its Inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pralnacasan

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Caspase-1 (Interleukin-1 β Converting Enzyme, or ICE) is a key enzyme in the inflammatory response. It activates the pro-inflammatory cytokines IL-1 β and IL-18, which are central to numerous autoimmune and inflammatory diseases [1] [2]. Inhibiting caspase-1 is a sought-after strategy for therapeutic intervention in conditions like **rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and sepsis** [1].

Caspase-1 inhibitors are generally classified as **peptide-based, peptidomimetic, or non-peptidic compounds** [3]. The table below summarizes the core features of the key inhibitors discussed in this guide.

Inhibitor Name	Drug Type / Class	Primary Mechanism of Action	Highest Phase / Status
Pralnacasan (VX-740) [4] [5]	Peptidomimetic, prodrug [5]	Reversible covalent inhibitor of caspase-1 [1] [3]	Phase 2 (Discontinued) [4]
VX-765 (Belnacasan) [1] [3]	Peptidomimetic	Reversible covalent inhibitor of caspase-1 [1] [3]	Phase 2 (Discontinued) [3]
IDN-6556 (Emricasan) [1] [3]	Peptidomimetic	Irreversible pan-caspase inhibitor [1] [3]	Phase 2 (Development terminated) [3]
ML132 (NCGC-00183434) [1]	Small molecule probe	Potent and selective covalent caspase-1 inhibitor [1]	Preclinical (Research probe) [1]

Comparative Analysis of Key Inhibitors

This section provides a detailed, data-driven comparison of the pharmacological and clinical profiles of these caspase-1 inhibitors.

Pralnacasan (VX-740)

- **Mechanism and Pharmacology:** **Pralnacasan** is an orally bioavailable prodrug that is converted in the body to an active metabolite, which is a potent, reversible inhibitor of caspase-1 [5]. It acts through covalent modification of the catalytic cysteine residue in the enzyme's active site [1].
- **Efficacy and Trial Data:** It demonstrated significant efficacy in animal models of inflammatory diseases. For instance, in a mouse model of dextran sulfate sodium (DSS)-induced colitis, **pralnacasan** treatment (50 mg/kg, intraperitoneally, twice daily) prevented colitis and suppressed the expression of specific inflammatory mediators like IP-10 mRNA [6]. It also showed positive results in murine models of osteoarthritis [5].
- **Reason for Discontinuation:** Clinical trials for rheumatoid arthritis and osteoarthritis were voluntarily suspended after a long-term animal toxicity study showed liver abnormalities at high doses, despite no similar toxicity being observed in human trials up to that point [3] [5].

VX-765 (Belnacasan)

- **Mechanism and Pharmacology:** Similar to **pralnacasan**, VX-765 is a peptidomimetic inhibitor that acts as a reversible covalent inhibitor of caspase-1 [1] [3]. It was designed based on an optimized peptidic scaffold [1].
- **Comparison with Pralnacasan:** VX-765 is reported to be more potent than **pralnacasan** [3]. Like **pralnacasan**, its development for inflammatory diseases was terminated due to liver toxicity concerns in clinical trials [3].

IDN-6556 (Emricasan)

- **Mechanism and Pharmacology:** IDN-6556 is a pan-caspase inhibitor that acts through irreversible covalent modification of the catalytic cysteine [1] [3]. It was primarily investigated for treating liver diseases.
- **Key Differentiator:** Its **irreversible mechanism** and **broad-spectrum activity** across multiple caspases distinguish it from the reversible and more selective caspase-1 inhibitors like **pralnacasan**

and VX-765. Its clinical development was also terminated after extended treatment revealed side effects [3].

ML132 (NCGC-00183434)

- **Mechanism and Pharmacology:** ML132 is a small molecule probe and one of the most potent caspase-1 inhibitors reported, with an IC₅₀ of 0.023 nM [1].
- **Key Differentiator:** It demonstrates an **exceptional selectivity** of over 1000-fold for caspase-1 against a panel of nine other caspases [1]. This makes it a valuable tool for research, though it has not been developed as a therapeutic.

Quantitative Data Comparison

The table below consolidates key experimental data for a direct comparison of the inhibitors' potency and selectivity.

Inhibitor Name	Potency (IC ₅₀ / Ki)	Selectivity Profile	Key Experimental Evidence
Pralnacasan	Ki ~1 nM [1]	Good reported selectivity [1]	<i>In vivo</i> efficacy in DSS-colitis and osteoarthritis models [6] [5].
VX-765	Not fully specified (more potent than Pralnacasan) [3]	Good reported selectivity [1]	Based on optimized scaffold of Pralnacasan prodrug [1].
IDN-6556	Not fully specified	Pan-caspase inhibitor (lower selectivity) [3]	Developed for liver diseases; irreversible binder [1] [3].
ML132	IC₅₀ = 0.023 nM [1]	>1000-fold selective for caspase-1 over 9 other caspases [1]	Biochemical assay against caspase panel; unique selectivity pattern [1].

Experimental Protocols for Caspase-1 Inhibition

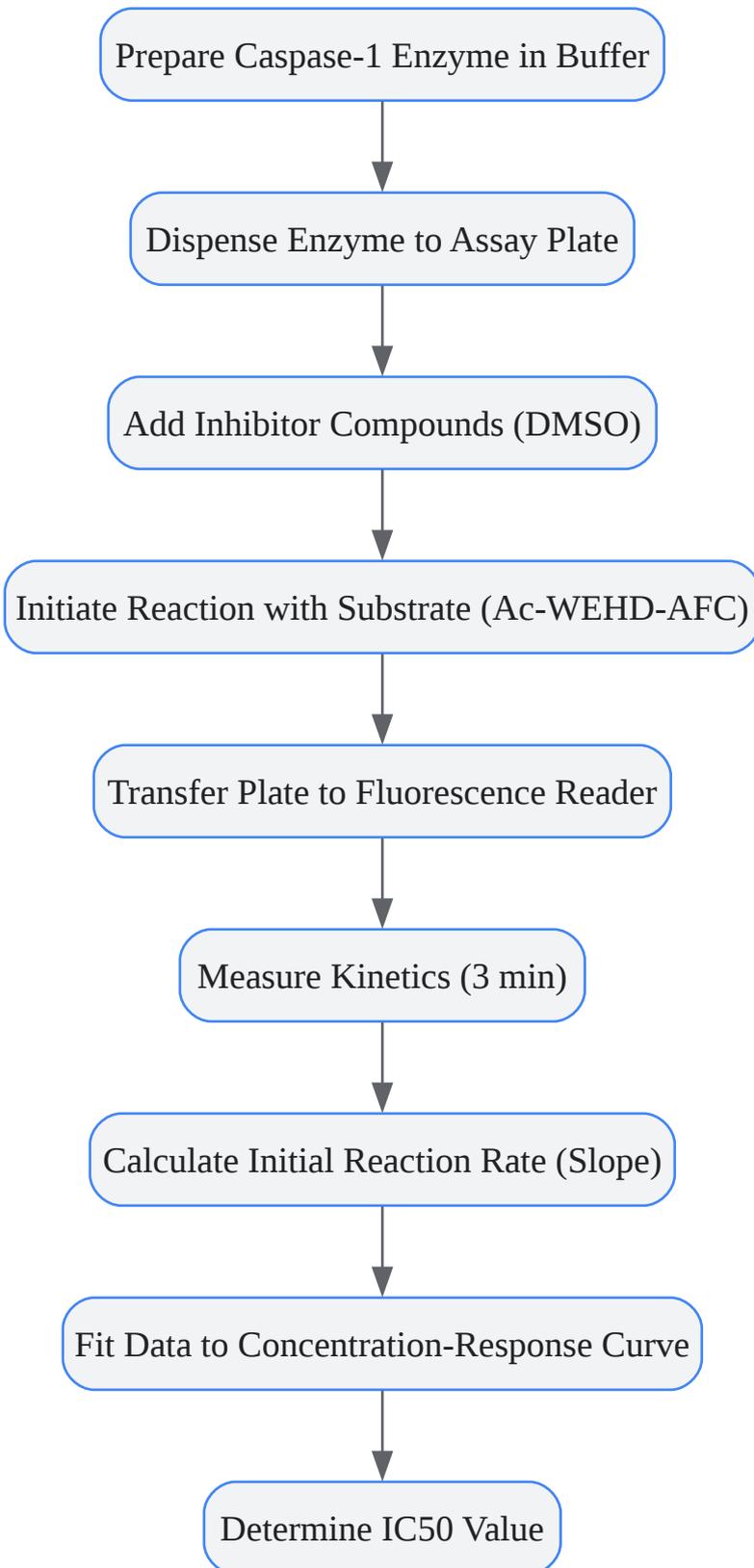
To contextualize the data above, here is a standard biochemical assay protocol used to determine the potency (IC50) and selectivity of these inhibitors, as detailed in NIH probe reports [1].

Objective: To measure the inhibitory activity of a compound against caspase-1 and related caspases in a purified enzyme system.

Key Reagents:

- **Enzyme:** Purified recombinant human caspase-1 (66.6 nM in assay).
- **Buffer:** 50 mM HEPES pH 7.5, 50 mM KCl, 200 mM NaCl, 10 mM DTT, 0.1% CHAPS.
- **Substrate:** Ac-WEHD-AFC (a pro-fluorescent peptide), 5 μ M final concentration.
- **Inhibitors:** Compounds serially diluted in DMSO.
- **Controls:** A known caspase-1 inhibitor (e.g., Ac-WEHD-CHO) and a vehicle control (DMSO).
- **Equipment:** A fluorescence plate reader capable of kinetic measurements (excitation/emission: 405 nm/520 nm).

Workflow: The following diagram outlines the key steps in the biochemical assay for evaluating caspase-1 inhibitors.



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Data Analysis:

- The initial rate of the reaction (slope of fluorescent intensity vs. time) is calculated for each well.
- Concentration-response curves are fitted to the data, and the IC50 value—the concentration of inhibitor that reduces the enzyme activity by 50%—is determined [1].

Key Differentiators and Development Perspectives

- **Potency vs. Selectivity:** ML132 stands out for its unparalleled potency and selectivity, making it an excellent research tool. However, translating such high potency into a safe drug remains a challenge [1].
- **The Reversible vs. Irreversible Trade-off:** **Pralnacasan** and VX-765 are reversible inhibitors, which may offer a better safety profile than irreversible inhibitors like IDN-6556. However, the toxicity observed with both reversible inhibitors suggests that off-target effects or mechanisms beyond caspase-1 inhibition might be at play [3].
- **The Clinical Development Hurdle:** The discontinuation of **Pralnacasan**, VX-765, and IDN-6556 highlights a critical challenge: achieving a sufficient therapeutic window. Liver toxicity has been a major roadblock, halting progress despite promising efficacy [3] [5]. This underscores the importance of robust long-term toxicology studies.

Conclusion and Future Outlook

Pralnacasan was a pioneering, orally active caspase-1 inhibitor that demonstrated clear proof-of-concept in animal models and early human trials. Its main differentiator was its reversible mechanism and prodrug design. However, it, along with other candidates in its class, was ultimately discontinued due to toxicity concerns.

Future efforts in this field are likely to focus on developing inhibitors with **improved selectivity profiles** (like ML132) to minimize off-target effects, and **novel chemical scaffolds** that avoid the toxicities associated with earlier peptidomimetic compounds. A deeper understanding of the non-apoptotic roles of caspases will also be crucial for designing safer therapeutic strategies [3].

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